Einecs 278-586-4
CAS No.: 76995-02-3
Cat. No.: VC17016711
Molecular Formula: C13H20N2O3S2
Molecular Weight: 316.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76995-02-3 |
|---|---|
| Molecular Formula | C13H20N2O3S2 |
| Molecular Weight | 316.4 g/mol |
| IUPAC Name | 3H-1,3-benzothiazole-2-thione;2-[bis(2-hydroxyethyl)amino]ethanol |
| Standard InChI | InChI=1S/C7H5NS2.C6H15NO3/c9-7-8-5-3-1-2-4-6(5)10-7;8-4-1-7(2-5-9)3-6-10/h1-4H,(H,8,9);8-10H,1-6H2 |
| Standard InChI Key | QQAAXUSDJLLEOS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=S)S2.C(CO)N(CCO)CCO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Einecs 278-586-4 is a 1:1 coordination compound comprising two distinct moieties:
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3H-1,3-benzothiazole-2-thione, a heterocyclic aromatic compound with a sulfur-containing backbone.
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2-[bis(2-hydroxyethyl)amino]ethanol, a tertiary amine derivative with multiple hydroxyl groups.
The molecular formula is C₁₃H₂₀N₂O₃S₂, yielding a molecular weight of 316.4 g/mol . The structural duality confers amphiphilic properties, enabling interactions with both polar and nonpolar environments.
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 3H-1,3-benzothiazole-2-thione;2-[bis(2-hydroxyethyl)amino]ethanol |
| CAS Registry Number | 76995-02-3 |
| EC Number | 278-586-4 |
| SMILES | C1=CC=C2C(=C1)NC(=S)S2.C(CO)N(CCO)CCO |
| InChIKey | QQAAXUSDJLLEOS-UHFFFAOYSA-N |
| PubChem CID | 44151138 |
Structural Analysis
The benzothiazole-thione moiety features a planar aromatic system with delocalized π-electrons, while the ethanolamine component introduces hydrophilic hydroxyl and amine groups. This combination suggests potential applications in coordination chemistry, where the sulfur atoms may act as ligands for metal ions, and the hydroxyl groups facilitate solubility in aqueous media .
Industrial and Research Applications
Surfactant and Emulsifier Applications
The amphiphilic nature of Einecs 278-586-4 makes it suitable for detergent formulations and emulsification processes. The benzothiazole-thione moiety interacts with hydrophobic substances, while the ethanolamine component stabilizes oil-water interfaces.
Corrosion Inhibition
Preliminary studies suggest that sulfur-rich compounds like benzothiazole derivatives exhibit corrosion-inhibiting properties in metalworking fluids, though specific data for Einecs 278-586-4 remain unpublished.
Regulatory Status and Compliance
REACH Regulation
As an EINECS-listed substance, Einecs 278-586-4 is classified as a phase-in substance under the EU’s REACH Regulation (EC 1907/2006). Manufacturers or importers exceeding 1 ton annually must submit registration dossiers to the European Chemicals Agency (ECHA), including safety data and risk assessments .
| Aspect | Detail |
|---|---|
| EINECS Status | Phase-in substance |
| REACH Requirements | Registration mandatory ≥1 ton/year |
| Restrictions | None under Annex XVII |
| Safety Classification | Research use only; not for human exposure |
Global Harmonization
Future Research Directions
Mechanistic Studies
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Coordination chemistry: Investigating metal-ligand interactions for catalytic applications.
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Surface activity: Quantifying critical micelle concentration (CMC) in surfactant formulations.
Regulatory Advocacy
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Data gap analysis: Collaborating with industry to generate toxicity and environmental fate data for robust risk assessment.
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